molecular formula C10H11N3O B083812 N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide CAS No. 14466-73-0

N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide

Cat. No. B083812
CAS RN: 14466-73-0
M. Wt: 189.21 g/mol
InChI Key: ROIMOGUCFWNPMQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide, commonly known as DMBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBC is a heterocyclic compound that contains a benzimidazole ring and a carboxamide group.

Scientific Research Applications

DMBC has been extensively studied for its potential applications in various scientific fields. One of the main applications of DMBC is in the field of medicinal chemistry. DMBC has shown promising results as a potential antitumor agent. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMBC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
DMBC has also been studied for its potential applications in the field of material science. DMBC can act as a ligand for metal ions, which can be used to synthesize metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.

Mechanism Of Action

The mechanism of action of DMBC is not fully understood. However, it is believed that DMBC exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DMBC has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

DMBC has been shown to have both biochemical and physiological effects. DMBC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMBC has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of DMBC is its potential as a potent antitumor agent. DMBC has shown promising results in inhibiting the growth of various cancer cell lines. DMBC can also be easily synthesized in the laboratory using simple and inexpensive reagents. However, DMBC has some limitations for lab experiments. DMBC is not very soluble in water, which can make it difficult to use in aqueous solutions. DMBC is also relatively unstable in the presence of light and air, which can limit its shelf life.

Future Directions

There are several future directions for research on DMBC. One potential direction is to study the mechanism of action of DMBC in more detail. Understanding the mechanism of action of DMBC can help in the development of more potent and selective antitumor agents. Another potential direction is to study the potential applications of DMBC in the field of material science. DMBC can be used as a ligand for metal ions to synthesize MOFs, which have potential applications in various fields. Finally, more research is needed to study the pharmacokinetics and toxicity of DMBC in vivo. Understanding the pharmacokinetics and toxicity of DMBC can help in the development of DMBC as a potential therapeutic agent.

Synthesis Methods

DMBC can be synthesized by the reaction of 2-aminobenzimidazole with dimethylformamide dimethyl acetal in the presence of a catalyst. The reaction yields DMBC as a white solid with a melting point of 110-112°C. The purity of the synthesized DMBC can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

properties

CAS RN

14466-73-0

Product Name

N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N,N-dimethyl-1H-benzimidazole-2-carboxamide

InChI

InChI=1S/C10H11N3O/c1-13(2)10(14)9-11-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3,(H,11,12)

InChI Key

ROIMOGUCFWNPMQ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=NC2=CC=CC=C2N1

Canonical SMILES

CN(C)C(=O)C1=NC2=CC=CC=C2N1

synonyms

1H-Benzimidazole-2-carboxamide,N,N-dimethyl-(9CI)

Origin of Product

United States

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